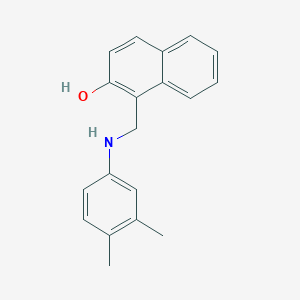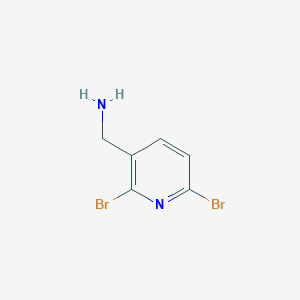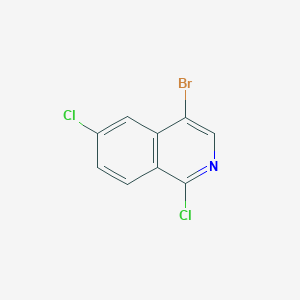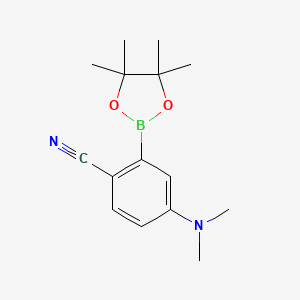
1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol is an organic compound with the molecular formula C19H19NO. This compound is characterized by the presence of a naphthalen-2-ol core substituted with a 3,4-dimethylphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol typically involves the aminomethylation of naphthalen-2-ol. This process can be carried out using formaldehyde and 3,4-dimethylaniline under acidic conditions. The reaction proceeds through the formation of a Mannich base, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methyl-1-naphthol: A menadione analog used in medicine for vitamin K deficiency.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: An impurity of Propranolol, used as an antihypertensive and antianginal agent.
3-((E)-((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol: Known for its antimicrobial properties and potential pharmaceutical applications.
Uniqueness
1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
145510-96-9 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[(3,4-dimethylanilino)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H19NO/c1-13-7-9-16(11-14(13)2)20-12-18-17-6-4-3-5-15(17)8-10-19(18)21/h3-11,20-21H,12H2,1-2H3 |
InChI Key |
YGXSUYQUAYAMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)
![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)





![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)

![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)




